molecular formula C17H10Cl2N4S B14919162 4-(2,4-dichlorophenyl)-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol

4-(2,4-dichlorophenyl)-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B14919162
M. Wt: 373.3 g/mol
InChI Key: SYEZDFKKHKXJLN-UHFFFAOYSA-N
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Description

4-(2,4-DICHLOROPHENYL)-5-(2-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a synthetic organic compound that belongs to the class of triazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-DICHLOROPHENYL)-5-(2-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.

    Introduction of the Quinoline Group: The quinoline moiety can be introduced via nucleophilic substitution reactions.

    Attachment of the Dichlorophenyl Group: This step often involves the use of chlorinated aromatic compounds and suitable catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the triazole ring or the quinoline moiety, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions could introduce new functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, 4-(2,4-DICHLOROPHENYL)-5-(2-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. These activities can be explored through various in vitro and in vivo assays.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its triazole and quinoline moieties are known to interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound may find applications as a precursor for the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2,4-DICHLOROPHENYL)-5-(2-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE would depend on its specific biological activity. Generally, triazole derivatives are known to inhibit enzymes by binding to their active sites. The quinoline group may interact with DNA or proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2,4-DICHLOROPHENYL)-1,2,4-TRIAZOLE: Lacks the quinoline group but shares the triazole and dichlorophenyl moieties.

    5-(2-QUINOLYL)-1,2,4-TRIAZOLE: Contains the quinoline and triazole groups but lacks the dichlorophenyl moiety.

Uniqueness

The presence of both the dichlorophenyl and quinoline groups in 4-(2,4-DICHLOROPHENYL)-5-(2-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE makes it unique compared to other triazole derivatives. This combination of functional groups may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C17H10Cl2N4S

Molecular Weight

373.3 g/mol

IUPAC Name

4-(2,4-dichlorophenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H10Cl2N4S/c18-11-6-8-15(12(19)9-11)23-16(21-22-17(23)24)14-7-5-10-3-1-2-4-13(10)20-14/h1-9H,(H,22,24)

InChI Key

SYEZDFKKHKXJLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=NNC(=S)N3C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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